REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH2:10][CH:11]1[CH2:16][CH2:15]C(=O)[CH2:13][CH2:12]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O[CH:21]([O:25][CH2:26][CH3:27])[O:22][CH2:23][CH3:24])C.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N(CC)CC)C>C(O)C>[CH2:26]([O:25][C:21]1([O:22][CH2:23][CH3:24])[CH2:13][CH2:12][CH:11]([CH2:10][CH2:9][O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:16][CH2:15]1)[CH3:27] |f:2.3|
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCC1CCC(CC1)=O
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
296 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated
|
Type
|
ADDITION
|
Details
|
After addition of sat. NaHCO3 aq. (500 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture is extracted with EtOAc (1000 mL)
|
Type
|
EXTRACTION
|
Details
|
The water layer is extracted with EtOAc (1000 mL×2)
|
Type
|
WASH
|
Details
|
the combined organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude mixture is purified by short pad silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1(CCC(CC1)CCOCC1=CC=CC=C1)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |